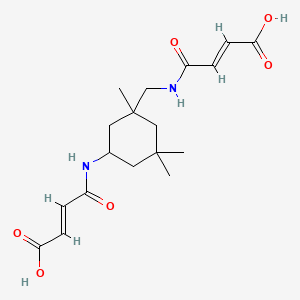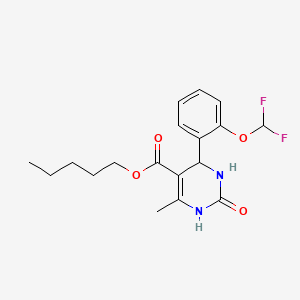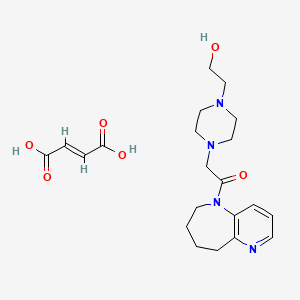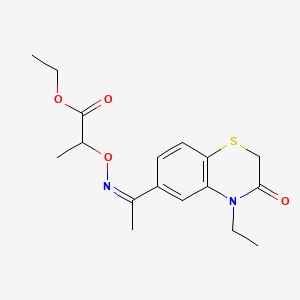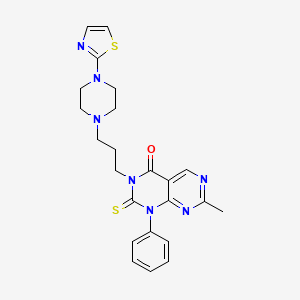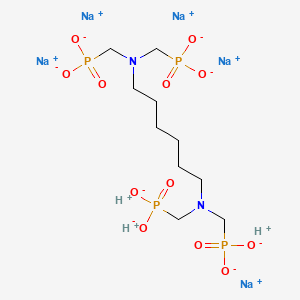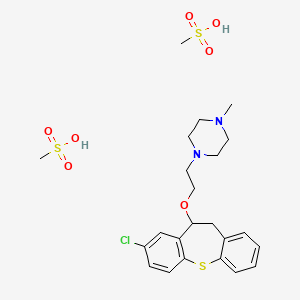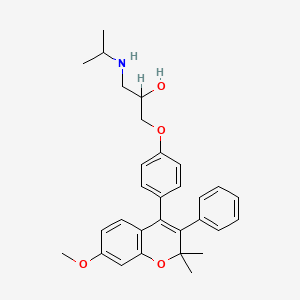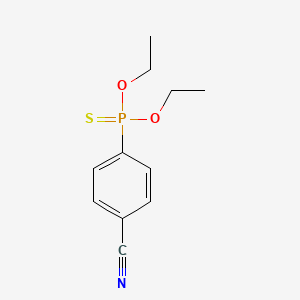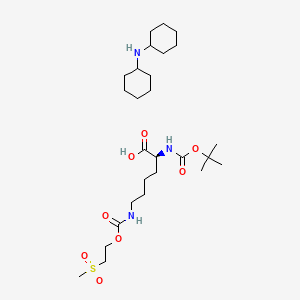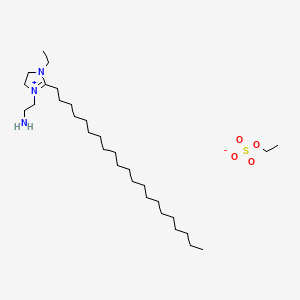
4-Dodecyl-4-methylmorpholinium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecyl-4-methylmorpholinium methyl sulphate is a quaternary ammonium salt with the molecular formula C18H39NO5S. It is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-4-methylmorpholinium methyl sulphate typically involves the quaternization of 4-dodecyl-4-methylmorpholine with methyl sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Dodecyl-4-methylmorpholinium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the methyl sulphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinium compounds .
Scientific Research Applications
4-Dodecyl-4-methylmorpholinium methyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies for its ability to interact with cell membranes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Dodecyl-4-methylmorpholinium methyl sulphate involves its interaction with biological membranes and other molecular targets. It can disrupt membrane integrity, leading to changes in cell permeability and function. The compound’s surfactant properties are key to its effects, allowing it to interact with various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Dodecylmorpholine
- 4-Methylmorpholine
- Dodecyltrimethylammonium chloride
Uniqueness
4-Dodecyl-4-methylmorpholinium methyl sulphate is unique due to its specific combination of a dodecyl chain and a methylmorpholinium group, which imparts distinct surfactant properties. Compared to similar compounds, it offers enhanced stability and effectiveness in various applications .
Properties
CAS No. |
58226-73-6 |
|---|---|
Molecular Formula |
C18H39NO5S |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
4-dodecyl-4-methylmorpholin-4-ium;methyl sulfate |
InChI |
InChI=1S/C17H36NO.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-18(2)14-16-19-17-15-18;1-5-6(2,3)4/h3-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ZODQGBRGPZSUOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCOCC1)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


